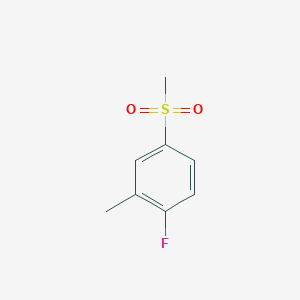

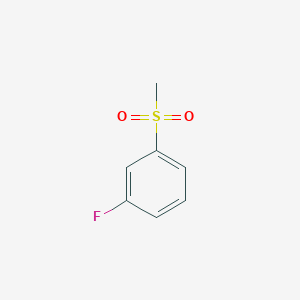

1-Fluoro-3-(methylsulfonyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Fluoro-3-(methylsulfonyl)benzene is an aromatic compound with the chemical formula C7H7FO2S . It is also known as FMSB and has a characteristic sulfonic acid group attached to the benzene ring. This compound has gained attention from the scientific community due to its unique structure and potential applications in various fields.

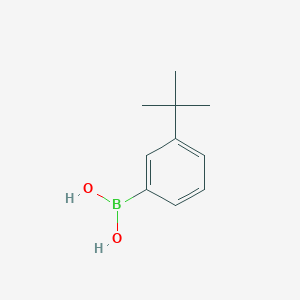

Molecular Structure Analysis

The molecular weight of 1-Fluoro-3-(methylsulfonyl)benzene is 174.2 . The IUPAC name for this compound is 1-fluoro-3-(methylsulfonyl)benzene . The InChI key provides a unique identifier for the compound .The storage temperature, physical form, and shipping temperature are not specified in the search results .

Wissenschaftliche Forschungsanwendungen

Solubility Characteristics

- Solubility in Organic Solvents : 1-Fluoro-4-(methylsulfonyl)benzene was studied for its solubility in various organic solvents, such as ethanol, ethyl acetate, acetone, toluene, and chloroform. The solubilities in these solvents varied, showing a descending order from chloroform to ethanol. The modified Apelblat equation effectively correlated the experimental data, demonstrating the compound's diverse solubility properties (C. Qian et al., 2014).

Synthesis and Reactions

- Green Fluorophore Synthesis : The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a novel green fluorophore architecture, was synthesized. This compound exhibits solid-state emission, water solubility, and solvent- and pH-independent fluorescence, making it significant for imaging applications and displays (Teruo Beppu et al., 2015).

- Reaction with Acyclic Olefins : [Fluoro(methylsulfonyloxy)iodo]benzene reacts smoothly with 1-hexene and 1-heptene, yielding 1,2-disulfonates. The reaction mechanism of these transformations provides insights into fluorine chemistry (N. S. Pirkuliev et al., 2001).

- Practical Synthesis of Analog Compounds : A practical synthesis method for 4‐fluoro‐2‐(methylthio)benzylamine and its sulfone and sulfonamide analogs was reported. This method demonstrates the utility of 1-Fluoro-3-(methylsulfonyl)benzene derivatives in synthesizing biologically relevant molecules (D. Perlow et al., 2007).

Photocatalysis and Chemical Reactions

- Visible-Light-Induced Reactions : A study on the visible light photocatalytic methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes using a DMSO/H2O system was conducted. This represents a novel method for synthesizing sulfone-containing benzo[a]fluoren-5-ones (Min-Hua Huang et al., 2018).

- Photocatalytic Monofluorination of Benzene : Photocatalytic fluorination of benzene was achieved using 3-cyano-1-methylquinolinium ion under specific conditions, yielding fluorobenzene and hydrogen peroxide. This study demonstrates the potential of photocatalysis in fluorine chemistry (K. Ohkubo et al., 2013).

Material Science Applications

- Semi-Crystalline Structures for Proton Exchange Membranes : Fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures were synthesized using a compound similar to 1-Fluoro-3-(methylsulfonyl)benzene. These materials show promise in the development of highly conducting and stable proton exchange membranes (Dong-Hyeon Kim et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-fluoro-3-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXOVHBLURUOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617447 |

Source

|

| Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(methylsulfonyl)benzene | |

CAS RN |

657-46-5 |

Source

|

| Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.